N-(1-Phenylethyl)propanamide chemical structure and properties
N-(1-Phenylethyl)propanamide chemical structure and properties
An In-depth Technical Guide to N-(1-Phenylethyl)propanamide: Structure, Synthesis, and Potential Applications
Introduction
N-(1-Phenylethyl)propanamide is a chiral amide that holds a significant position at the intersection of medicinal chemistry, synthetic methodology, and forensic analysis. Structurally, it comprises a phenethylamine backbone, a foundational motif in numerous neuroactive compounds, acylated with a propanoyl group. The presence of a stereocenter at the benzylic position imparts chirality, a critical consideration in modern drug development where enantiomers often exhibit distinct pharmacological and toxicological profiles.
While not a widely commercialized compound in its own right, its structural elements are pertinent to researchers in several fields. For drug development professionals, the phenethylamine scaffold is a key building block for agents targeting the central nervous system (CNS).[1] For synthetic chemists, it serves as a straightforward example of amide bond formation and chiral chemistry. Critically, for forensic scientists, its structural relationship to synthetic opioids, such as fentanyl and its analogues, makes it a compound of interest as a potential synthetic byproduct or impurity, necessitating robust analytical characterization.[2][3]
This guide provides a comprehensive technical overview of N-(1-Phenylethyl)propanamide, detailing its chemical and physical properties, a validated synthetic protocol, its potential biological context, and essential safety information, tailored for researchers and scientists in relevant disciplines.
Part 1: Physicochemical Properties and Structural Elucidation
A thorough understanding of a molecule's properties begins with its precise identification and characterization. N-(1-Phenylethyl)propanamide is an unambiguous chemical entity defined by its unique connectivity and stereochemistry.
The core structure features a secondary amide linkage. The nitrogen atom is bonded to a chiral 1-phenylethyl group and a propanoyl acyl group. This arrangement dictates its chemical reactivity, potential for hydrogen bonding, and overall polarity.
Caption: 2D Structure of N-(1-Phenylethyl)propanamide
Table of Properties
The fundamental physicochemical data for N-(1-Phenylethyl)propanamide are summarized below. These values are critical for experimental design, including solvent selection, reaction temperature, and analytical method development.
| Property | Value | Source |
| IUPAC Name | N-[(1R)-1-phenylethyl]propanamide | PubChem[4] |
| Molecular Formula | C₁₁H₁₅NO | PubChem[4] |
| Molecular Weight | 177.24 g/mol | PubChem[4] |
| Canonical SMILES | CCC(=O)NC(C)C1=CC=CC=C1 | PubChem[4] |
| InChIKey | QWPVLMCETGYBKC-SECBINFHSA-N | PubChem[4] |
| Hydrogen Bond Donors | 1 | PubChem[4] |
| Hydrogen Bond Acceptors | 1 | PubChem[4] |
| Rotatable Bonds | 3 | PubChem[4] |
| Topological Polar Surface Area | 29.1 Ų | PubChem[4] |
| XLogP3-AA (Lipophilicity) | 1.9 | PubChem[4] |
Anticipated Spectroscopic Profile
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¹H NMR Spectroscopy: The proton NMR spectrum is expected to be complex due to the chiral center, which can render nearby protons diastereotopic.
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Phenyl Protons (C₆H₅-): A multiplet between δ 7.2-7.4 ppm, integrating to 5H.
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Methine Proton (-CH(CH₃)-): A multiplet (likely a quintet or sextet) around δ 5.1-5.3 ppm, coupled to the adjacent methyl and NH protons.
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Amide Proton (-NH-): A broad singlet or doublet around δ 5.8-6.5 ppm, the chemical shift of which is highly dependent on solvent and concentration.
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Ethyl Protons (-CH₂CH₃): A quartet around δ 2.1-2.3 ppm (2H) coupled to the terminal methyl group.
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Ethyl Methyl Protons (-CH₂CH₃): A triplet around δ 1.0-1.2 ppm (3H).
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Benzylic Methyl Protons (-CH(CH₃)-): A doublet around δ 1.4-1.6 ppm (3H) coupled to the methine proton.
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-
¹³C NMR Spectroscopy:
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Carbonyl Carbon (C=O): A signal in the downfield region, typically δ 172-175 ppm.
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Aromatic Carbons: Multiple signals between δ 125-145 ppm.
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Methine Carbon (-CH(CH₃)-): A signal around δ 48-52 ppm.
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Ethyl Methylene Carbon (-CH₂CH₃): A signal around δ 29-32 ppm.
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Benzylic Methyl Carbon (-CH(CH₃)-): A signal around δ 21-24 ppm.
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Ethyl Methyl Carbon (-CH₂CH₃): A signal in the upfield region, around δ 9-12 ppm.
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-
Infrared (IR) Spectroscopy: The IR spectrum provides clear functional group information.[6]
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N-H Stretch: A sharp to moderately broad peak around 3300 cm⁻¹, characteristic of a secondary amide.
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C-H Stretch (sp³): Multiple peaks just below 3000 cm⁻¹ (2850-2980 cm⁻¹).
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C-H Stretch (sp²): Peaks just above 3000 cm⁻¹ (3030-3080 cm⁻¹).
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Amide I Band (C=O Stretch): A very strong, sharp absorption around 1640-1670 cm⁻¹. This is one of the most prominent peaks in the spectrum.
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Amide II Band (N-H Bend): A strong absorption around 1530-1560 cm⁻¹.
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Part 2: Synthesis and Purification
The most direct and efficient method for preparing N-(1-Phenylethyl)propanamide is the acylation of the primary amine, 1-phenylethylamine, with a suitable propanoylating agent. This is a classic example of nucleophilic acyl substitution.
Causality Behind Experimental Choices:
-
Choice of Acylating Agent: Propanoyl chloride is chosen for its high reactivity, which typically drives the reaction to completion quickly at low temperatures. An alternative, propanoic anhydride, is less reactive and may require heating but produces a carboxylic acid byproduct that is easier to handle than HCl.
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Role of the Base: A non-nucleophilic tertiary amine base, such as triethylamine (TEA) or pyridine, is essential. Its purpose is to scavenge the hydrochloric acid (HCl) byproduct generated during the reaction. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
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Solvent Selection: A dry, aprotic solvent like dichloromethane (DCM) is ideal. It readily dissolves the reactants and does not participate in the reaction. The "dry" condition is critical as water would hydrolyze the highly reactive propanoyl chloride.
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Self-Validation and Monitoring: The protocol incorporates thin-layer chromatography (TLC) for reaction monitoring. This provides a direct visual confirmation that the starting amine is being consumed and the product is being formed, ensuring the reaction has reached completion before proceeding to workup. The purification steps, including aqueous washes and column chromatography, are designed to systematically remove unreacted starting materials, byproducts, and the scavenger base, ensuring a high-purity final product.
Experimental Protocol: Synthesis of N-(1-Phenylethyl)propanamide
Materials:
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(R)- or (S)-1-Phenylethylamine (1.0 eq)
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Propanoyl chloride (1.1 eq)
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Triethylamine (1.5 eq)
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Anhydrous Dichloromethane (DCM)
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1 M Hydrochloric Acid (HCl)
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Saturated Sodium Bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes/Ethyl Acetate solvent system
Procedure:
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Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-phenylethylamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.
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Addition of Base: Add triethylamine (1.5 eq) to the stirred solution.
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Acylation: Add propanoyl chloride (1.1 eq) dropwise to the cooled solution over 10-15 minutes. A white precipitate (triethylammonium chloride) will form.
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Reaction: Allow the reaction to warm to room temperature and stir for 1-2 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), visualizing with UV light and/or a potassium permanganate stain. The disappearance of the starting amine spot indicates completion.
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Workup - Quenching: Upon completion, dilute the reaction mixture with DCM.
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Workup - Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (to remove excess triethylamine), saturated NaHCO₃ solution (to neutralize any remaining acid), and brine.
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Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexanes/ethyl acetate gradient to afford the pure N-(1-Phenylethyl)propanamide as a white solid or viscous oil.
Synthetic Workflow Diagram
Caption: Workflow for the Synthesis and Purification of N-(1-Phenylethyl)propanamide.
Part 3: Biological and Pharmacological Context
The biological significance of N-(1-Phenylethyl)propanamide is best understood by examining its core chemical motifs and their roles in established pharmacologically active molecules.
The Phenethylamine Scaffold
The phenethylamine structure is a privileged scaffold in neuropharmacology. It forms the basis for a wide array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that modulate their systems.[1] Compounds containing this scaffold frequently exhibit activity at monoamine transporters and receptors, influencing mood, alertness, and other CNS functions.
A structurally related compound, (R)-N-(1-phenylethyl)propan-2-amine, has been investigated as a potential selective inhibitor of monoamine oxidase B (MAO-B).[7] MAO-B is a key enzyme responsible for the degradation of dopamine in the brain. Its inhibition leads to increased dopamine levels, a therapeutic strategy used in the management of Parkinson's disease. Given this precedent, it is plausible that N-(1-Phenylethyl)propanamide could be investigated for similar activity, although the amide linkage may significantly alter its binding affinity and metabolic stability compared to a secondary amine.
Hypothetical MAO-B Inhibition Pathway
Caption: Putative Mechanism of Action via MAO-B Inhibition.
Relevance in Forensic Chemistry and Opioid Analysis
In recent years, the illicit synthesis of fentanyl and its numerous analogues has become a major public health crisis. Fentanyl is N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide.[8] While N-(1-Phenylethyl)propanamide is not a direct fentanyl analogue, it shares two key structural fragments: the propanamide group and a phenylethyl moiety (though attached differently).
In clandestine laboratory settings, incomplete reactions, side reactions, or the use of impure precursors can lead to a variety of byproducts.[9] Molecules like N-phenethyl-N-phenylpropionamide have been identified as byproducts in certain fentanyl synthesis routes.[3][9] Therefore, it is conceivable that N-(1-Phenylethyl)propanamide could arise from related synthetic pathways, particularly if 1-phenylethylamine were present as a contaminant or alternative starting material. Its unambiguous identification is thus crucial for forensic chemists profiling seized drug samples to determine synthetic routes and origins.
Part 4: Safety and Handling
As a research chemical with an incompletely characterized toxicological profile, N-(1-Phenylethyl)propanamide should be handled with appropriate caution, following standard laboratory safety protocols. The safety recommendations below are based on guidelines for structurally related amides and amines.[10][11]
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Personal Protective Equipment (PPE): Always wear safety glasses or goggles, a laboratory coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.
-
Handling: Avoid direct contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.[12] Avoid creating dust if in solid form.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.
Conclusion
N-(1-Phenylethyl)propanamide serves as a valuable case study in the multidisciplinary nature of modern chemical science. Its simple, chiral structure provides a foundation for exploring fundamental principles of synthesis and stereochemistry. From a medicinal chemistry perspective, it represents a branch of the vast phenethylamine family, with unexplored potential as a CNS-active agent. Finally, in the critical field of forensic science, it stands as a potential marker in the complex puzzle of synthetic opioid manufacturing. The technical information and protocols provided in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to synthesize, characterize, and investigate this intriguing molecule.
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